molecular formula C17H16ClN5O3S B2593259 N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-13-9

N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2593259
CAS RN: 852168-13-9
M. Wt: 405.86
InChI Key: NAMQKJQVWKYIMG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C17H16ClN5O3S and its molecular weight is 405.86. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis and Molecular Interactions The molecule has been characterized to obtain its vibrational spectroscopic signatures using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory to explore the molecule's geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, and Hirshfeld surface analysis provided insights into intermolecular contacts within the crystal structure. These analyses revealed a non-planar structure between the phenyl and pyrimidine rings, with significant differences due to the substitution of the electronegative chlorine atom and intermolecular contacts due to amino pyrimidine. The study also explored the pharmacokinetic properties and in-silico docking showed inhibition activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Insights Research on the crystal structures of similar compounds with minor variations in their chemical structure has provided valuable insights into the conformational dynamics and intermolecular interactions of these molecules. These studies focus on the folded conformation of the molecules, highlighting the inclination of the pyrimidine ring to the benzene ring and the presence of intramolecular N—H⋯N hydrogen bonds stabilizing this conformation (Subasri et al., 2017).

Antifolate Activity and Dual Inhibition Potential The compound and its analogs have been studied for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. One study found that a classical analogue was the most potent dual inhibitor of human TS and DHFR known to date. This suggests a promising avenue for the development of new antifolate drugs with significant potential for treating various diseases, including cancer and infectious diseases caused by pathogens (Gangjee et al., 2008).

Antibacterial and Antifungal Properties Several derivatives synthesized from the molecule have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of the α-chymotrypsin enzyme. This indicates the molecule's relevance in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Siddiqui et al., 2014).

Antiviral Potency Against COVID-19 A novel antiviral active molecule related to the compound has been synthesized and characterized for its potential against COVID-19. The study involved vibrational spectroscopy, natural bond orbital calculations, and molecular docking against SARS-CoV-2 protein. The optimized geometry, intermolecular interactions, and drug likeness properties were analyzed, indicating the compound's potential for antiviral applications (Mary et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S/c1-9-19-14-13(16(25)23(3)17(26)22(14)2)15(20-9)27-8-12(24)21-11-6-4-10(18)5-7-11/h4-7H,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMQKJQVWKYIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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